molecular formula C17H16BrN3O3 B12022235 N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide CAS No. 769142-17-8

N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide

Cat. No.: B12022235
CAS No.: 769142-17-8
M. Wt: 390.2 g/mol
InChI Key: HPPKSRCNQDRWDC-KEBDBYFISA-N
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Description

N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound with the molecular formula C16H14BrN3O3. This compound is part of the hydrazone family, which is known for its diverse biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves the condensation of 2-bromobenzaldehyde with hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting hydrazone is then reacted with 4-methoxybenzoyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions can influence its mechanism of action in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((2-(2-Bromobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
  • 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
  • 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide

Uniqueness

N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

769142-17-8

Molecular Formula

C17H16BrN3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide

InChI

InChI=1S/C17H16BrN3O3/c1-24-14-8-6-12(7-9-14)17(23)19-11-16(22)21-20-10-13-4-2-3-5-15(13)18/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+

InChI Key

HPPKSRCNQDRWDC-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2Br

Origin of Product

United States

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